Evidence Item 1: Computed Lipophilicity Comparison of N1-Alkyl Pyrazol-4-ol Analogs Reveals Distinctions Between sec-Butyl, n-Butyl, Isobutyl, and Ethyl Substituents
The target compound 1-(butan-2-yl)-1H-pyrazol-4-ol (sec-butyl) exhibits an XLogP3 value of 1.1, which is identical to its n-butyl and isobutyl isomers but substantially higher than the ethyl analog (XLogP3 = 0.2), establishing that the C4 alkyl chain length, not branching, is the primary driver of lipophilicity in this series [1]. However, the rotatable bond count differentiates the isomers: the sec-butyl compound has 2 rotatable bonds versus 3 for the linear n-butyl analog [1]. This constrained flexibility can confer entropic advantages in target binding, as fewer degrees of freedom must be frozen upon complex formation [2].
| Evidence Dimension | XLogP3-AA (lipophilicity) and Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3 = 1.1; Rotatable Bonds = 2; TPSA = 38.1 Ų; H-Bond Donors = 1; H-Bond Acceptors = 2 |
| Comparator Or Baseline | (a) 1-Butyl-1H-pyrazol-4-ol: XLogP3 = 1.1; Rotatable Bonds = 3; TPSA = 38.1 Ų; (b) 1-Isobutyl-1H-pyrazol-4-ol: XLogP3 = 1.1; Rotatable Bonds = 2; TPSA = 38.1 Ų; (c) 1-Ethyl-1H-pyrazol-4-ol: XLogP3 = 0.2; Rotatable Bonds = 1; TPSA = 38.1 Ų |
| Quantified Difference | Δ Rotatable Bonds (target vs n-butyl) = 1 fewer; Δ XLogP3 (target vs ethyl) = +0.9 log units |
| Conditions | Computed properties from PubChem using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms (2024–2025 release) |
Why This Matters
For medicinal chemistry hit expansion, the constrained rotatable bond profile of the sec-butyl substituent—relative to the freely rotating n-butyl chain—represents a rational design choice when seeking to optimize ligand efficiency and conformational preorganization.
- [1] PubChem. Compound Summary computed properties for CID 13018412 (sec-butyl), CID 70508897 (n-butyl), CID 20479038 (isobutyl), CID 7017620 (ethyl). National Library of Medicine, 2024–2025. View Source
- [2] Veber, D.F. et al. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45(12), 2615–2623. View Source
